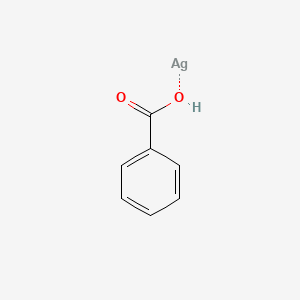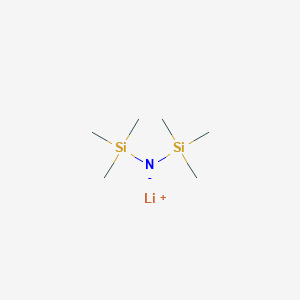
lithium;bis(trimethylsilyl)azanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of lithium;bis(trimethylsilyl)azanide involves synthetic routes that include the formation of inclusion complexes with cyclodextrins. The most common methods to prepare these complexes involve the use of non-polar cavities of cyclodextrins, which enhance the solubility and stability of the compound . Industrial production methods typically involve large-scale synthesis using these inclusion techniques to ensure high yield and purity.
Chemical Reactions Analysis
lithium;bis(trimethylsilyl)azanide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This involves the gain of electrons or hydrogen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkyl groups.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions but can include various oxidized, reduced, or substituted derivatives of this compound .
Scientific Research Applications
lithium;bis(trimethylsilyl)azanide has a wide range of scientific research applications:
Chemistry: It is used in the study of protein kinase D inhibition and its effects on cellular processes.
Medicine: this compound has potential therapeutic applications in regenerative medicine due to its ability to maintain stem cell pluripotency.
Industry: The compound is used in the development of biotechnological substances with innovative properties, improving the development of various products
Mechanism of Action
lithium;bis(trimethylsilyl)azanide exerts its effects by inhibiting protein kinase D. This inhibition activates the PI3K/AKT signaling pathway by increasing the level of AKT phosphorylation. The compound’s mechanism involves the depletion of protein kinase D genes, which phenocopies the inhibition effect. This activation of the PI3K/AKT pathway is crucial for maintaining the pluripotency of embryonic stem cells .
Comparison with Similar Compounds
lithium;bis(trimethylsilyl)azanide is unique compared to other protein kinase D inhibitors due to its specific ability to maintain stem cell pluripotency. Similar compounds include:
CID755673: Another protein kinase D inhibitor with similar properties.
PD0325901: An inhibitor of mitogen-activated protein kinase kinase, often used in combination with this compound.
CHIR99021: An inhibitor of glycogen synthase kinase 3, also used in combination with this compound for maintaining stem cell phenotype
These compounds, while similar in their inhibitory effects, differ in their specific targets and pathways, highlighting the unique application of this compound in stem cell research.
Properties
IUPAC Name |
lithium;bis(trimethylsilyl)azanide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H18NSi2.Li/c1-8(2,3)7-9(4,5)6;/h1-6H3;/q-1;+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNESATAKKCNGOF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C[Si](C)(C)[N-][Si](C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Li+].C[Si](C)(C)[N-][Si](C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18LiNSi2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
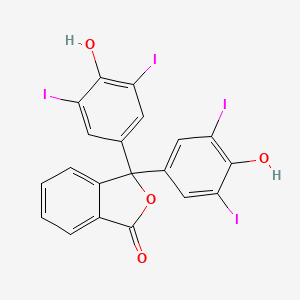
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-ar-carboxylic acid,2',7'-dichloro-3',6'-dihydroxy-3-oxo-](/img/structure/B7799386.png)
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-ar-carboxylic acid,3',6'-bis(acetyloxy)-2',7'-dichloro-3-oxo-](/img/structure/B7799387.png)
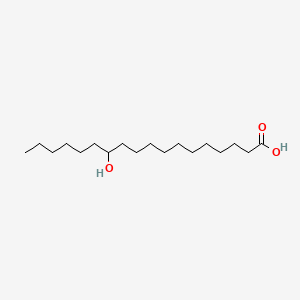

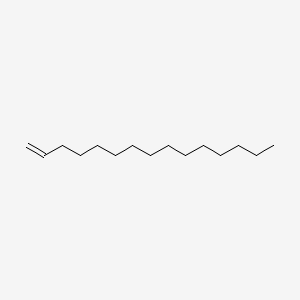
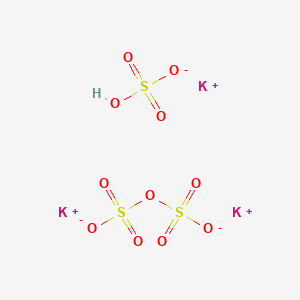

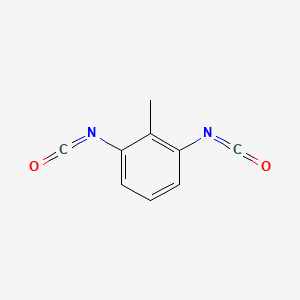

![2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B7799479.png)
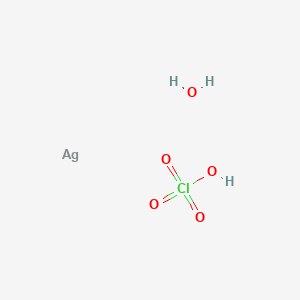
![(2S)-3-[4-[[(Z)-N,N'-bis[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]amino]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B7799490.png)
